D-Timolol maleate
Overview
Description
D-Timolol maleate is a nonselective beta-adrenergic receptor blocking agent, commonly used in the treatment of elevated intraocular pressure in ocular hypertension or open-angle glaucoma. It is also used in tablet form to treat hypertension. The compound is known for its efficacy in reducing intraocular pressure and managing hypertension .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Timolol maleate involves the reaction of timolol with maleic acid. Timolol is synthesized through a multi-step process that includes the reaction of 1,1-dimethylamino-2-propanol with 4-morpholino-1,2,5-thiadiazole-3-chloride. The resulting product is then reacted with maleic acid to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same chemical reactions as in laboratory synthesis but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
D-Timolol maleate undergoes various chemical reactions, including:
Oxidation: Timolol can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups in timolol.
Substitution: Timolol can undergo substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
Scientific Research Applications
D-Timolol maleate has a wide range of scientific research applications:
Chemistry: Used as a standard in chromatographic methods to study its stability and degradation products.
Biology: Investigated for its effects on beta-adrenergic receptors in various biological systems.
Medicine: Extensively used in clinical studies for the treatment of glaucoma and hypertension.
Industry: Utilized in the formulation of ophthalmic solutions and tablets.
Mechanism of Action
D-Timolol maleate exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of intraocular pressure and blood pressure. By inhibiting these receptors, this compound reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure. In the cardiovascular system, it decreases heart rate and cardiac output, leading to reduced blood pressure .
Comparison with Similar Compounds
Similar Compounds
Propranolol: Another nonselective beta-adrenergic blocker used for similar indications.
Atenolol: A selective beta-1 adrenergic blocker with fewer side effects on the respiratory system.
Metoprolol: A selective beta-1 adrenergic blocker used primarily for hypertension and angina.
Uniqueness
D-Timolol maleate is unique due to its nonselective action on both beta-1 and beta-2 adrenergic receptors, making it effective in treating a broader range of conditions. Its combination with maleic acid enhances its stability and bioavailability .
Properties
IUPAC Name |
but-2-enedioic acid;1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRMANUAADYWEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00949602 | |
Record name | But-2-enedioic acid--1-(tert-butylamino)-3-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}propan-2-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00949602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26791-17-3 | |
Record name | But-2-enedioic acid--1-(tert-butylamino)-3-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}propan-2-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00949602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-3-[3-(tert-butylamino)-2-hydroxypropoxy]-4-morpholino-1,2,5-thiadiazole maleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.628 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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